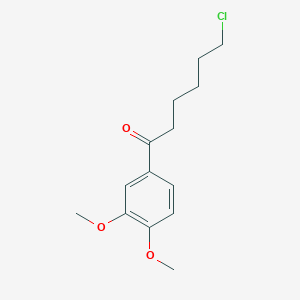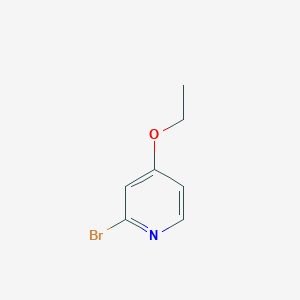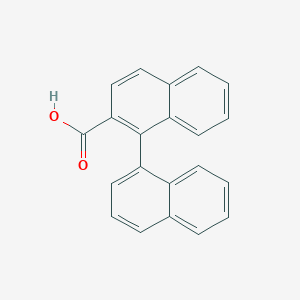![molecular formula C22H30O3 B097280 [(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate CAS No. 18468-20-7](/img/structure/B97280.png)
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate is a synthetic compound that has gained significant attention in scientific research. It is a member of the class of steroids and is commonly known as TMA. TMA has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of TMA is not fully understood. However, studies have suggested that TMA may exert its effects by modulating the activity of certain enzymes and receptors. For example, TMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. TMA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
生化学的および生理学的効果
TMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TMA can inhibit the proliferation of cancer cells and induce apoptosis. TMA has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In animal studies, TMA has been shown to reduce inflammation and improve glucose and lipid metabolism.
実験室実験の利点と制限
TMA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. TMA is also relatively inexpensive compared to other compounds used in scientific research. However, TMA has some limitations. It is a synthetic compound, and its effects may not accurately reflect those of natural compounds. Additionally, TMA may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for TMA research. In medicine, TMA could be further investigated for its potential use as an anti-cancer and anti-inflammatory agent. In agriculture, TMA could be studied for its potential use as a plant growth regulator and as a natural pesticide. In industry, TMA could be investigated for its potential use as a polymer additive and as a surfactant. Additionally, the mechanism of action of TMA could be further elucidated to improve our understanding of its effects.
合成法
The synthesis of TMA involves the reaction of 4,4-dimethylpent-2-ene with ethyl diazoacetate in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, reduction, and acetylation, to obtain TMA. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
TMA has been studied extensively for its potential applications in various fields. In medicine, TMA has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that TMA can inhibit the production of inflammatory cytokines and induce apoptosis in cancer cells. In agriculture, TMA has been studied for its potential use as a plant growth regulator. Studies have shown that TMA can promote root growth and increase crop yield. In industry, TMA has been investigated for its potential use as a polymer additive. Studies have shown that TMA can improve the mechanical properties of polymers.
特性
CAS番号 |
18468-20-7 |
|---|---|
製品名 |
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate |
分子式 |
C22H30O3 |
分子量 |
342.5 g/mol |
IUPAC名 |
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate |
InChI |
InChI=1S/C22H30O3/c1-13(2)20-15-7-10-18-21(4,5)19(24)11-12-22(18,6)16(15)8-9-17(20)25-14(3)23/h8-9,13,18H,7,10-12H2,1-6H3/t18-,22+/m0/s1 |
InChIキー |
KXLSWMLVILOOLJ-PGRDOPGGSA-N |
異性体SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
正規SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
同義語 |
Acetic acid 14-isopropyl-3-oxopodocarpa-8,11,13-trien-13-yl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



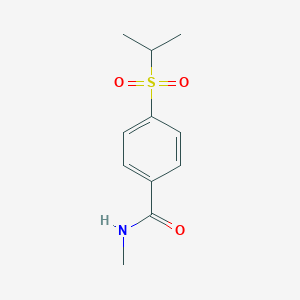
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)
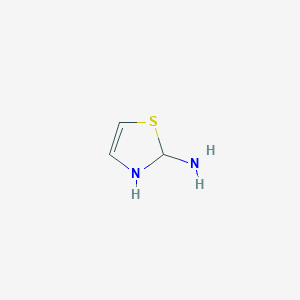
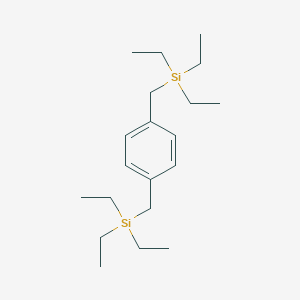
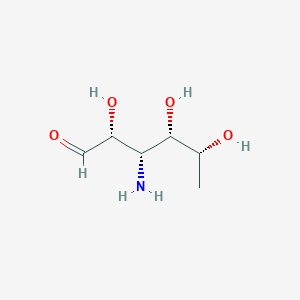
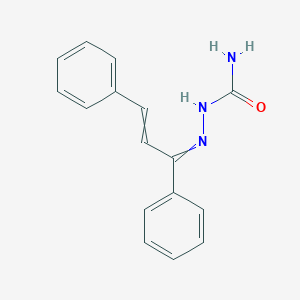
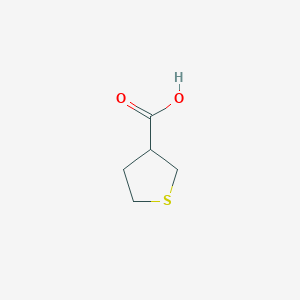
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
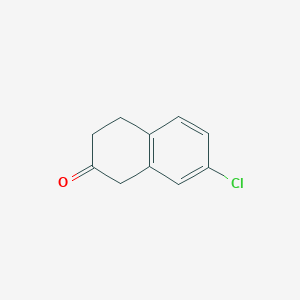
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
